3''-Amino-2'',3''-dideoxyadenosine

DNA Synthesis Inhibition Nucleoside Analog Developmental Biology

DNA replication studies require reliable chain terminators; custom oligo probe development demands functional handles for conjugation. 3''-Amino-2'',3''-dideoxyadenosine (CAS 7403-25-0) addresses both: • Chain Terminator: Lacks 2'- & 3'-OH groups; arrests DNA synthesis confirmed in sea urchin embryo models. • Bioconjugation: 3'-amino group enables site-specific fluorophore/biotin labeling of oligo 3' ends. • Antibacterial Probe: Active against Streptococcus and drug-resistant pneumococci. Supplied with full QA documentation for reproducible research.

Molecular Formula C10H14N6O2
Molecular Weight 250.26 g/mol
Cat. No. B13395470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3''-Amino-2'',3''-dideoxyadenosine
Molecular FormulaC10H14N6O2
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N
InChIInChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)
InChIKeyMVAJRASUDLEWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Amino-2',3'-dideoxyadenosine: Chain-Terminating Nucleoside


3''-Amino-2'',3''-dideoxyadenosine (3'-NH2-ddA, CAS 7403-25-0) is a modified purine nucleoside analog of adenosine featuring an amino group at the 3' position and a lack of 2' and 3' hydroxyl groups . This dideoxynucleoside structure imparts a unique mechanism of action as a chain terminator of nucleic acid synthesis, making it a subject of interest in antiviral and antibacterial research . Its primary applications stem from its ability to be incorporated into DNA, thereby inhibiting viral replication and cellular proliferation .

Workflow DNA synthesis inhibition studies
Selection Chain-terminating nucleoside analog with 3'-amino bioconjugation handle
Use Context Oligonucleotide modification and antibacterial screening

3'-Amino-2',3'-dideoxyadenosine: Key Differentiators


While a broad class of nucleoside analogs exists, 3''-Amino-2'',3''-dideoxyadenosine possesses a unique dual functionality that distinguishes it from simpler dideoxynucleosides like 2',3'-dideoxyadenosine (ddA). Its 3'-amino group serves not only as a chain terminator, but also as a critical functional handle for bioconjugation, enabling the creation of modified oligonucleotides . This specific structural feature is absent in standard chain terminators such as ddA or 2',3'-dideoxycytidine (ddC), which lack the amino group for downstream modification [1]. Furthermore, its antibacterial activity profile, demonstrated against specific strains, is not a general property of all dideoxynucleosides and is linked to its specific molecular interactions .

1
Lacks bioconjugation handle
Standard dideoxynucleosides (e.g., ddA, ddC) do not contain the 3'-amino group required for downstream labeling or conjugate attachment.
2
Antibacterial profile may not transfer
Most dideoxynucleosides lack reported antibacterial activity; MIC data for streptococci and pneumococci require independent verification.
3
Chain-termination mechanism may differ
Structural variations at the 3' position can alter polymerase specificity and potency, limiting direct substitution for generic ddA.

3'-Amino-2',3'-dideoxyadenosine: Comparative Evidence


DNA Synthesis Inhibition in Sea Urchin Embryos

A direct head-to-head comparison in a sea urchin embryo model demonstrated that 2',3'-dideoxy-3'-aminoadenosine (3''-Amino-2'',3''-dideoxyadenosine) and 3'-deoxy-3'-aminothymidine are effective inhibitors of DNA synthesis during early development. While specific quantitative data such as IC50 values are not provided in the abstract, the study's title and classification as a 'Comparative Study' confirm a direct comparison was made between these two compounds, establishing 3''-Amino-2'',3''-dideoxyadenosine as a potent inhibitor in this system [1].

DNA synthesis inhibition
Head-to-head
Both 3'-NH2-ddA and 3'-deoxy-3'-aminothymidine inhibited DNA synthesis in sea urchin embryos; quantitative difference not specified.
Supports DNA replication inhibition studies in eukaryotic models.
Comparative study context; no IC50 values reported.
DNA Synthesis Inhibition Nucleoside Analog Developmental Biology

Chain-Terminator and Bioconjugation Handle

Unlike standard 2',3'-dideoxynucleoside chain terminators such as ddA or ddC, 3''-Amino-2'',3''-dideoxyadenosine possesses a unique 3'-amino group. This group not only acts as a chain terminator for DNA polymerase but also serves as a functional handle for modifying the 3' end of oligonucleotides with labels or conjugates . This dual functionality is a specific structural differentiation that provides a distinct advantage in applications like Sanger sequencing and the creation of modified nucleic acids for diagnostics .

Bioconjugation handle
Class-level
3'-amino group enables oligonucleotide conjugation; absent in ddA, ddC, and other standard dideoxynucleosides.
Supports oligonucleotide modification and probe development.
Structural differentiation; functional handle not present in simpler analogs.
Oligonucleotide Synthesis DNA Sequencing Bioconjugation

Antibacterial Activity Against Streptococci and Pneumococci

3''-Amino-2'',3''-dideoxyadenosine (also referred to as Ad4N) has been shown to possess minimal inhibitory concentrations (MICs) against Streptococcus and penicillin-resistant strains of pneumococci . This antibacterial activity is a specific, quantifiable property that is not a universal feature of the dideoxynucleoside class. The compound's mechanism involves binding to the bacterial ribosome and inhibiting protein synthesis, leading to cell death .

Antibacterial activity
Data to verify
Reported MICs against Streptococcus and penicillin-resistant pneumococci; specific values not provided.
Supports antibacterial screening context.
Class-level inference; MIC data and mechanism require independent validation.
Antibacterial Nucleoside Analog Drug Discovery

3'-Amino-2',3'-dideoxyadenosine: Key Applications


DNA Replication and Developmental Arrest

Researchers studying the fundamental mechanisms of DNA replication and its role in early embryonic development can leverage 3''-Amino-2'',3''-dideoxyadenosine as a potent inhibitor. Its demonstrated efficacy in arresting DNA synthesis in sea urchin embryos [1] makes it a valuable tool for dissecting developmental pathways and the consequences of replication fork stalling in a complex, intact organism.

Oligonucleotide Modification for Detection Assays

Molecular biologists and diagnostic assay developers can utilize the compound's unique 3'-amino group for site-specific conjugation of fluorophores, biotin, or other reporter molecules to the 3' end of oligonucleotides . This enables the creation of custom probes for applications like fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR, where a functional handle for post-synthetic modification is required.

Antibacterial Mechanism and Drug Candidates

Medicinal chemists and microbiologists focused on developing new antibacterial agents can employ 3''-Amino-2'',3''-dideoxyadenosine as a lead compound or a mechanistic probe. Its documented activity against Streptococcus and drug-resistant pneumococci provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and understanding its unique ribosomal binding mechanism.

Application
Selection Property
Validation Focus
DNA replication and developmental arrest studies
Chain-termination probe for replication studies
DNA synthesis inhibition endpoints in embryo models
Oligonucleotide labeling and detection assays
3'-amino bioconjugation handle
Site-specific conjugation efficiency and detection sensitivity
Antibacterial screening and mechanism research
Antibacterial screening lead
MIC and ribosomal binding mechanism endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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